molecular formula C2H5N3O B156456 N-(Aminoiminomethyl)formamide CAS No. 4471-51-6

N-(Aminoiminomethyl)formamide

Cat. No. B156456
CAS RN: 4471-51-6
M. Wt: 87.08 g/mol
InChI Key: XEBPBJPZBUSUEO-UHFFFAOYSA-N
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Description

N-(Aminoiminomethyl)formamide is a chemical compound that can be involved in various synthetic processes. While the provided papers do not directly discuss N-(Aminoiminomethyl)formamide, they do provide insights into related compounds and their synthesis, which can be extrapolated to understand the properties and reactions of N-(Aminoiminomethyl)formamide.

Synthesis Analysis

The synthesis of related N-formamides can be achieved through different methods. For instance, l-Piperazine-2-carboxylic acid derived N-formamides are synthesized as Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high enantioselectivity and yields . Another method involves the use of N-formyl imide with primary and secondary amines, catalyzed by p-toluenesulfonic acid monohydrate in water, to synthesize N-formamides . Additionally, unsymmetrically N, N-disubstituted formamides can be synthesized via reductive coupling of primary amines and aldehydes with CO2 and H2 using a cobalt-based catalytic system .

Molecular Structure Analysis

The molecular structure of N-formamides is critical for their reactivity and selectivity in catalysis. The presence of specific substituents, such as the arene sulfonyl group in the case of l-Piperazine-2-carboxylic acid derived N-formamides, is essential for achieving high enantioselectivity . The molecular structure of N-(Aminoiminomethyl)formamide would similarly influence its reactivity and potential as a catalyst or intermediate in various chemical reactions.

Chemical Reactions Analysis

N-formamides participate in a variety of chemical reactions. They can act as Lewis basic catalysts in hydrosilylation reactions , serve as carbonyl sources in the synthesis of heterocyclic compounds like benzimidazoles and quinazolinones , and be intermediates in the synthesis of pyrimidine derivatives through reactions with amines . These reactions highlight the versatility of N-formamides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formamides are influenced by their molecular structure. The solubility in water, as mentioned in the synthesis of N-formyl imide , and the ability to participate in metal-free conditions are notable features. The reactivity with amines to form pyrimidine derivatives and the high enantioselectivity in catalytic reactions are also significant properties that can be considered when analyzing N-(Aminoiminomethyl)formamide.

Scientific Research Applications

1. Biotechnological Production Processes

  • Summary of Application: Formamide is used as a nitrogen source in biotechnological production processes. It supports growth and production in these processes .
  • Methods of Application: The utilization of formamide is achieved through metabolic engineering .
  • Results or Outcomes: Formamide’s role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions. It can also be used as a potential carbon source when combined with formate or CO2 assimilation pathways .

2. RNA Metabolism

  • Summary of Application: Formamide is found to preferentially weaken RNA related processes in vivo .
  • Methods of Application: Formamide is used in a non-essential Schizosaccharomyces pombe gene deletion collection to identify deleted loci that make cells sensitive to formamide .
  • Results or Outcomes: Formamide decreases splicing efficiency and increases R-loop formation. It can be used as an effective tool to characterize RNA related processes .

3. Microarray Probe Design

  • Summary of Application: Formamide is used in the denaturation of probe-target hybrids for improved microarray probe design .
  • Methods of Application: The specifics of the application method are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Safety And Hazards

N-(Aminoiminomethyl)formamide is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(diaminomethylidene)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O/c3-2(4)5-1-6/h1H,(H4,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBPBJPZBUSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963271
Record name Carbamimidoylmethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Aminoiminomethyl)formamide

CAS RN

4471-51-6
Record name N-Formylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4471-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Aminoiminomethyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC77929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77929
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Record name Carbamimidoylmethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.496
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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